2-Ethyl-6-hydroxybenzamide
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Overview
Description
2-Ethyl-6-hydroxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both an ethyl group and a hydroxyl group on the benzamide structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-6-hydroxybenzamide can be synthesized through the direct condensation of 2-ethyl-6-hydroxybenzoic acid with an appropriate amine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine to form the amide bond . Ultrasonic irradiation and the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) have also been reported as efficient methods for the synthesis of benzamide derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often emphasized to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 2-Ethyl-6-hydroxybenzoic acid or 2-Ethyl-6-ketobenzamide.
Reduction: 2-Ethyl-6-hydroxybenzylamine.
Substitution: 2-Bromo-6-hydroxybenzamide.
Scientific Research Applications
2-Ethyl-6-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-hydroxybenzamide
- 2-Ethyl-6-methoxybenzamide
- 2-Ethyl-6-aminobenzamide
Uniqueness
2-Ethyl-6-hydroxybenzamide is unique due to the specific positioning of the ethyl and hydroxyl groups on the benzamide ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-ethyl-6-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(11)8(6)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12) |
InChI Key |
PYMGENPIDDEILO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)C(=O)N |
Origin of Product |
United States |
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